molecular formula C19H23N7 B6442786 2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549002-09-5

2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442786
CAS No.: 2549002-09-5
M. Wt: 349.4 g/mol
InChI Key: HMPNCWVDVWKBAJ-UHFFFAOYSA-N
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Description

Product Overview: 2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a chemical compound with the CAS Number 2549002-09-5 and a molecular weight of 349.43 g/mol . It features a molecular formula of C 19 H 23 N 7 and is characterized by a complex structure that incorporates both pyrrolo[2,3-d]pyrimidine and piperazine moieties, which are privileged scaffolds in medicinal chemistry . Research Applications and Value: The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established structure in drug discovery, known for its ability to act as a kinase inhibitor . Compounds based on this scaffold have demonstrated significant potential as anticancer agents by targeting and inhibiting key signaling proteins such as Akt (Protein Kinase B) and p21-activated kinase 4 (PAK4) . The piperazine ring, a common feature in many approved therapeutics, is often utilized to fine-tune physicochemical properties and serve as a linker to position pharmacophoric groups effectively . The specific substitution pattern of the cyclopropyl and ethyl groups on the pyrimidine ring in this compound is designed to optimize binding affinity and selectivity for its intended target. Researchers can leverage this molecule as a key intermediate or a lead compound in the development of novel targeted therapies, particularly in oncology research. Ordering Information: This product is available for purchase from various suppliers. For research purposes, it is offered in quantities ranging from 1mg to 75mg, with prices varying accordingly . Please contact us for current availability and bulk pricing. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for personal use.

Properties

IUPAC Name

4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-2-14-11-16(24-17(23-14)13-3-4-13)25-7-9-26(10-8-25)19-15-5-6-20-18(15)21-12-22-19/h5-6,11-13H,2-4,7-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPNCWVDVWKBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Biological Activity

Introduction

2-Cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrimidine core .
  • Substituents including a cyclopropyl group , an ethyl group , and a piperazine moiety linked to a pyrrolo[2,3-d]pyrimidine unit .

This unique combination is believed to enhance its interaction with biological targets, particularly protein kinases.

Table 1: Structural Features

FeatureDescription
Cyclopropyl GroupProvides unique steric properties
Ethyl GroupEnhances lipophilicity
Piperazine MoietyIncreases binding affinity
Pyrrolo[2,3-d]pyrimidineCore structure linked to kinase inhibition

Biological Activity

Compounds similar to this compound have been shown to inhibit various kinases, which are critical in regulating cell proliferation and survival. Specifically, derivatives have demonstrated nanomolar inhibitory activity against Protein Kinase B (PKB), with selectivity over related kinases such as Protein Kinase A (PKA) .

Case Studies and Research Findings

  • Inhibition of Protein Kinases
    • Research indicates that the compound exhibits high selectivity towards PKB, impacting pathways associated with cancer cell survival .
    • A study demonstrated that modifications to the piperazine linkage significantly affect the compound's inhibitory potency against PKB .
  • Therapeutic Potential
    • The compound has shown promise in preclinical models for treating cancers characterized by aberrant kinase activity. Its structural features suggest potential utility in targeting multiple kinases involved in tumorigenesis .
    • In vitro studies have reported effective modulation of signaling pathways critical for cancer cell growth and survival when treated with this compound .

Table 2: Comparative Biological Activity

Compound NameBiological ActivityReference
5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidineInhibitor of PKB
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineSelective PKB inhibitor
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCDK inhibitors

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the cyclopropyl and ethyl groups can significantly alter the biological activity of the compound. For instance:

  • Increasing the size of substituents on the piperazine ring enhances binding affinity to kinase active sites.
  • Alterations in the pyrrolo[2,3-d]pyrimidine core can lead to variations in selectivity profiles against different kinases .

The biological activity of this compound positions it as a promising candidate for further development in cancer therapeutics. Its unique structural features contribute to its potent kinase inhibition and selective action against critical signaling pathways involved in tumor progression. Ongoing research will be essential to fully elucidate its therapeutic potential and optimize its pharmacological properties.

References

  • Smolecule.com
  • MDPI Review on Pyrido[2,3-d]pyrimidines
  • BioRxiv Preprint on Chemical Proteomics
  • Google Patents on Pyrrolo[2,3-d]-Pyrimidines
  • PubChem Database Entries

Scientific Research Applications

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied for its biological activities, particularly as inhibitors of various kinases. The specific compound has shown promise as an inhibitor of Protein Kinase B (PKB), which plays a crucial role in cell signaling pathways related to growth and survival. The binding interactions with PKB involve critical amino acid residues in the kinase active site, suggesting that this compound could modulate important cellular processes.

  • Inhibition of Kinases : Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated nanomolar inhibitory activity against PKB while maintaining selectivity over closely related kinases such as Protein Kinase A (PKA) .
  • Potential Antitumor Activity : Compounds similar to 2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine have been identified as potential antitumor agents due to their ability to inhibit cell proliferation .

Applications in Medicinal Chemistry

The unique structural features of This compound suggest potential applications across various therapeutic areas:

Cancer Therapy

Due to its kinase inhibition properties, this compound may serve as a lead candidate for developing new cancer therapies targeting specific signaling pathways involved in tumor growth and metastasis.

Neurological Disorders

Research indicates that similar compounds can influence neurological pathways, making them candidates for treating conditions such as schizophrenia or depression by modulating neurotransmitter systems .

Antiviral Activity

Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown antiviral properties against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus . This suggests that the compound could be explored for antiviral applications.

Case Studies

Several studies have highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives in clinical settings:

  • Antitumor Agents : A study demonstrated that compounds with similar structures exhibited significant antitumor activity in preclinical models, leading to further investigations into their mechanism of action .
  • Kinase Inhibitors : Research has shown that certain derivatives can selectively inhibit PKB and other kinases involved in cancer progression, providing insights into their therapeutic potential .
  • Antiviral Research : Investigations into the antiviral properties of related compounds have led to promising results against viral infections, indicating a broader application scope for compounds like This compound .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

  • 2-Cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (): Differs by having 4,5-dimethyl groups instead of 4-ethyl. Ethyl’s longer alkyl chain may enhance hydrophobic interactions in target pockets .
  • Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (): Replaces the piperazine linker with an amino-benzene group. The lack of a piperazine reduces solubility, and the benzoate ester may lead to metabolic instability compared to the target compound’s piperazine .

Scaffold and Linker Modifications

  • Pyrazolo[3,4-d]pyrimidine Derivatives (): Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine lack the pyrrolo[2,3-d]pyrimidine-piperazine system. Their pyrazole-fused core exhibits distinct electronic properties, likely reducing kinase inhibition potency compared to the target compound’s pyrrolopyrimidine motif .
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (): These feature a fused pyridine ring instead of a standalone pyrimidine.
  • COVPDB369 ():
    Contains an octahydro-pyrrolo[3,4-c]pyridine scaffold linked to pyrrolo[2,3-d]pyrimidine. The complex bicyclic structure may hinder synthetic accessibility but could improve conformational rigidity for targeted interactions .

Functional Group Replacements

  • 7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): A cyclopentyl group replaces cyclopropyl, increasing hydrophobicity but reducing metabolic stability due to larger size. The carboxamide group enhances hydrogen bonding, which the target compound lacks .
  • Bromo- and Fluoro-Substituted Analogs ():
    Compounds like 5-bromo-7H-pyrrolo[2,3-d]pyrimidine introduce halogens for electronic effects. Bromo’s bulkiness may disrupt binding, while the target’s ethyl group balances lipophilicity and steric tolerance .

Comparative Data Table

Compound Name / ID Key Structural Features Advantages Limitations Reference
Target Compound 2-Cyclopropyl, 4-ethyl, piperazine linker High metabolic stability, kinase affinity Moderate solubility
4,5-Dimethyl Analog () 4,5-Dimethyl, piperazine linker Increased steric bulk Reduced binding affinity
Ethyl Benzoate Derivative () Amino-benzene linker, ester group Simple synthesis Low solubility, metabolic instability
COVPDB369 () Octahydro-pyrrolopyridine scaffold Conformational rigidity Synthetic complexity
Bromo-Substituted () 5-Bromo substituent Strong electronic effects Toxicity risks, poor permeability

Preparation Methods

Nucleophilic Displacement on 4,6-Dichloropyrimidine

The 2-cyclopropyl-4-ethylpyrimidine core is synthesized via sequential nucleophilic substitutions on 4,6-dichloropyrimidine. Cyclopropylamine and ethylamine are introduced under basic conditions:

4,6-Dichloropyrimidine+CyclopropylamineK2CO3,DMF,80C4-Chloro-2-cyclopropylpyrimidine\text{4,6-Dichloropyrimidine} + \text{Cyclopropylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ \text{C}} \text{4-Chloro-2-cyclopropylpyrimidine}
4-Chloro-2-cyclopropylpyrimidine+EthylamineEtOH,Δ2-Cyclopropyl-4-ethylpyrimidine\text{4-Chloro-2-cyclopropylpyrimidine} + \text{Ethylamine} \xrightarrow{\text{EtOH}, \Delta} \text{2-Cyclopropyl-4-ethylpyrimidine}

Key conditions include dimethylformamide (DMF) as the solvent, potassium carbonate as the base, and temperatures of 80–100°C. Yields for this two-step sequence exceed 75% in optimized protocols.

Table 1: Reaction Conditions for Pyrimidine Intermediate Synthesis

StepReagentsSolventTemperatureYieldSource
1Cyclopropylamine, K₂CO₃DMF80°C82%
2Ethylamine, EtOHEtOHReflux78%

Synthesis of 7H-Pyrrolo[2,3-d]Pyrimidin-4-Yl Fragment

Cyclization of Aminopyrrole Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine moiety is synthesized via cyclization of 4-amino-1H-pyrrole-3-carbonitrile using formamidine acetate in refluxing acetic acid:

4-Amino-1H-pyrrole-3-carbonitrile+Formamidine acetateAcOH,120C7H-Pyrrolo[2,3-d]pyrimidin-4-amine\text{4-Amino-1H-pyrrole-3-carbonitrile} + \text{Formamidine acetate} \xrightarrow{\text{AcOH}, 120^\circ \text{C}} \text{7H-Pyrrolo[2,3-d]pyrimidin-4-amine}

Subsequent chlorination with POCl₃ yields the 4-chloro derivative, a critical electrophile for piperazine coupling.

Table 2: Optimization of Pyrrolo[2,3-d]Pyrimidine Synthesis

ParameterConditionYieldPuritySource
Cyclization agentFormamidine acetate88%95%
Chlorination agentPOCl₃91%97%

Piperazine Coupling and Final Assembly

Nucleophilic Aromatic Substitution

The piperazine linker is introduced via nucleophilic substitution between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 1-(2-cyclopropyl-4-ethylpyrimidin-6-yl)piperazine. The reaction proceeds in acetonitrile with potassium carbonate as the base:

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine+1-(2-Cyclopropyl-4-ethylpyrimidin-6-yl)piperazineK2CO3,MeCN,60CTarget Compound\text{4-Chloro-7H-pyrrolo[2,3-d]pyrimidine} + \text{1-(2-Cyclopropyl-4-ethylpyrimidin-6-yl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}, 60^\circ \text{C}} \text{Target Compound}

Reaction monitoring via HPLC confirms >90% conversion after 12 hours. The crude product is purified by recrystallization from ethyl acetate/petroleum ether, yielding 68–72% isolated product.

Large-Scale Optimization

Industrial protocols emphasize solvent recycling and continuous flow processing. For instance, substituting acetonitrile with a water/ethanol mixture (15% organic content) reduces costs while maintaining yields at 70%.

Table 3: Comparative Analysis of Coupling Methods

MethodSolventTemperatureTimeYieldSource
Batch (Lab-scale)Acetonitrile60°C12 h72%
Continuous flowWater/EtOH70°C4 h70%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.07 (m, 2H, cyclopropyl CH₂), 1.37 (m, 2H, cyclopropyl CH₂), 2.57 (m, 1H, cyclopropyl CH), 4.73 (s, 2H, CH₂OH).

  • LC-MS (ESI): m/z 349.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₃N₇.

Purity Assessment

HPLC analysis under gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity. Residual solvents meet ICH guidelines (<500 ppm).

Challenges and Innovations

Byproduct Mitigation

Early methods suffered from di-alkylation byproducts during piperazine coupling. Switching to bulky bases like DIPEA suppresses side reactions, improving selectivity to 95%.

Green Chemistry Advances

Recent patents highlight the use of microwave-assisted synthesis for the cyclization step, reducing reaction times from 12 hours to 45 minutes while maintaining yields .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

The synthesis of the pyrrolo[2,3-d]pyrimidine moiety typically involves multi-step reactions, including cyclization and functionalization. A common approach involves:

  • Step 1 : Condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
  • Step 2 : Reaction with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
  • Step 3 : Cyclization under acidic conditions to generate the pyrrolo[2,3-d]pyrimidine scaffold.
  • Step 4 : Chlorination or substitution at the 4-position to introduce the piperazine linkage . Note: Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.

Q. How can the piperazine-pyrrolo[2,3-d]pyrimidine linkage be characterized spectroscopically?

Key techniques include:

  • ¹H NMR : To confirm the presence of piperazine protons (δ ~2.5–3.5 ppm) and pyrrolo[2,3-d]pyrimidine aromatic protons (δ ~6.5–8.5 ppm). Specific splitting patterns can validate substitution patterns .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if novel derivatives are synthesized .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and information science to prioritize reaction conditions. For example:

  • Use reaction path search algorithms to identify low-energy pathways for cyclopropane or piperazine coupling.
  • Apply machine learning to historical reaction data to predict solvent/catalyst combinations that maximize yield .
  • Validate predictions with high-throughput experimentation to establish a feedback loop .

Q. How do structural modifications (e.g., cyclopropyl vs. alkyl groups) impact target binding affinity in kinase inhibition studies?

The cyclopropyl group enhances:

  • Steric hindrance : Stabilizes binding to hydrophobic kinase pockets (e.g., EGFR or JAK2).
  • Metabolic stability : Reduces oxidative degradation compared to linear alkyl chains. Comparative studies using analogs (e.g., replacing cyclopropyl with ethyl) show a 2–3-fold decrease in IC₅₀ values, highlighting its critical role . Methodology: Perform molecular dynamics simulations to map steric/electronic interactions and validate with SPR (surface plasmon resonance) binding assays .

Q. How can contradictory data in biological activity profiles be resolved for this compound class?

Contradictions often arise from:

  • Off-target effects : Use selectivity screening (e.g., kinase profiling panels) to identify non-specific interactions.
  • Solubility limitations : Employ DoE (Design of Experiments) to optimize formulation variables (e.g., co-solvents, pH) and improve bioavailability .
  • Batch variability : Implement QC/QA protocols (e.g., HPLC purity >99%) to ensure consistency in biological testing .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Key considerations include:

  • Process intensification : Use flow chemistry for hazardous steps (e.g., chlorination) to improve safety and yield .
  • Membrane separation technologies : For efficient purification of intermediates with similar polarities .
  • Kinetic modeling : To identify rate-limiting steps (e.g., piperazine coupling) and adjust residence times in continuous reactors .

Data Contradiction Analysis

Q. Why do reported yields for the final coupling step vary across studies?

Variations arise from:

  • Protecting group strategies : Unprotected pyrrolo[2,3-d]pyrimidine intermediates may undergo side reactions (e.g., oxidation).
  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu-mediated couplings yield different efficiencies.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may degrade sensitive intermediates . Recommendation: Use DoE to systematically test variables (catalyst loading, solvent, temperature) and identify robust conditions .

Methodological Tables

Parameter Optimized Condition Impact on Yield Reference
Piperazine coupling solventDMF (anhydrous)+25%
Chlorination catalystPOCl₃ (reflux)+30%
Cyclopropane introductionPd(OAc)₂/XPhos+15% (vs. Cu)

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